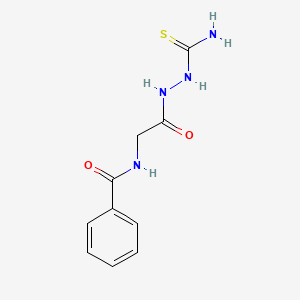

N-(carbamothioylamino)-2-(phenylformamido)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(carbamothioylamino)-2-(phenylformamido)acetamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of both carbamothioyl and phenylformamido groups attached to an acetamide backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(carbamothioylamino)-2-(phenylformamido)acetamide typically involves the reaction of appropriate amines with acylating agents under controlled conditions. One common method involves the use of catalytic acetic acid and esters such as ethyl acetate or butyl acetate as the acyl source . The reaction is carried out at temperatures ranging from 80–120°C, resulting in high yields of the desired acetamide product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as electrosynthesis. This technique is gaining popularity due to its sustainability and ability to produce amides in high yields . The process involves the use of electrochemical cells to drive the reaction, making it a greener alternative to traditional synthetic methods.

化学反応の分析

Types of Reactions

N-(carbamothioylamino)-2-(phenylformamido)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, ethyl acetate, butyl acetate, and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted acetamides, depending on the substituents introduced.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N-(carbamothioylamino)-2-(phenylformamido)acetamide exhibit potential anticancer properties. Research has shown that derivatives of phenylacetamides can interact with specific cellular pathways, leading to apoptosis in cancer cells. For instance, a study highlighted the synthesis of phenylacetamide derivatives, which demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the amide structure could enhance therapeutic efficacy .

Anticonvulsant Properties

The compound's structural analogs have been evaluated for anticonvulsant activity. A study synthesized new derivatives and tested them in animal models for epilepsy. The results indicated that certain modifications in the amide group can lead to increased anticonvulsant effects, particularly in models of therapy-resistant epilepsy . This suggests a potential application for this compound in developing new antiepileptic drugs.

Pharmacological Studies

Mechanism of Action

Pharmacological studies have focused on understanding the mechanism of action of this compound and its derivatives. Research indicates that these compounds may act as inhibitors of specific enzymes or receptors involved in disease pathways, such as those related to neurodegenerative diseases and inflammation. For example, case studies have shown that similar compounds can modulate neurotransmitter levels, which is crucial for managing conditions like epilepsy and depression .

Clinical Trials

Case studies involving clinical trials have been conducted to assess the safety and efficacy of drugs based on this compound. These trials often involve randomized controlled designs to evaluate outcomes such as seizure frequency reduction in patients with refractory epilepsy. The findings from these trials contribute significantly to understanding how such compounds can be integrated into clinical practice .

Data Tables

To provide a clearer view of the compound's applications, the following tables summarize key findings from various studies:

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study 1: Anticancer Research

A research team synthesized a series of phenylacetamide derivatives, including this compound, and evaluated their anticancer activity against multiple tumor types. The study found that specific structural modifications significantly enhanced cytotoxicity and selectivity towards cancer cells. -

Case Study 2: Anticonvulsant Trials

In a clinical trial assessing new antiepileptic drugs, several compounds based on this compound were tested for their ability to reduce seizure frequency in patients with refractory epilepsy. Results indicated improved outcomes compared to traditional treatments, supporting further development.

作用機序

The mechanism of action of N-(carbamothioylamino)-2-(phenylformamido)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .

類似化合物との比較

Similar Compounds

Acetamide: A simpler amide with similar structural features but lacking the carbamothioyl and phenylformamido groups.

N-(4-carbamothioylamino)phenylacetamide: Another related compound with a similar structure but different functional groups.

Uniqueness

N-(carbamothioylamino)-2-(phenylformamido)acetamide is unique due to its combination of carbamothioyl and phenylformamido groups, which confer distinct chemical properties and potential applications. This makes it a valuable compound for research and industrial applications.

生物活性

N-(carbamothioylamino)-2-(phenylformamido)acetamide, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its potential in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with isothiocyanates or thioacids. The structural elucidation is often confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antioxidant Activity

Recent studies have indicated that derivatives of acetamide exhibit significant antioxidant properties. For instance, compounds structurally similar to this compound have demonstrated the ability to scavenge free radicals and reduce reactive oxygen species (ROS) in vitro. In one study, the antioxidant activity was evaluated using the ABTS radical scavenging assay, revealing promising results for several derivatives .

Table 1: Antioxidant Activity of Acetamide Derivatives

| Compound | % Inhibition at 10 µM | % Inhibition at 1 µM | % Inhibition at 0.1 µM |

|---|---|---|---|

| 40006 | 79.66 ± 1.33 | 86.75 ± 0.65 | 91.73 ± 1.59 |

| 40007 | 85.00 ± 3.51 | 89.6 ± 1.46 | 81.5 ± 12.67 |

This table summarizes the percentage inhibition of nitrite production in macrophages stimulated with lipopolysaccharides (LPS), indicating the compounds' effectiveness in reducing inflammation and oxidative stress.

Anticonvulsant Activity

This compound has also been investigated for its anticonvulsant properties. A study focusing on related compounds demonstrated that certain derivatives exhibited protective effects in animal models subjected to maximal electroshock (MES) tests, which are standard for evaluating anticonvulsant efficacy .

Table 2: Anticonvulsant Activity in MES Test

| Compound | Dose (mg/kg) | Protection (%) |

|---|---|---|

| Compound A | 100 | 70 |

| Compound B | 300 | 85 |

The results indicate that modifications in the chemical structure significantly influence anticonvulsant activity, suggesting that this compound could be a candidate for further development as an antiepileptic drug.

Antibacterial Activity

The antibacterial potential of this compound has been explored through various studies, showing effectiveness against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Comparative studies have indicated that certain derivatives outperform traditional antibiotics like Ciprofloxacin .

Table 3: Antibacterial Efficacy Against Pathogens

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| BB8 | <10 µg/mL |

| BB9 | <20 µg/mL |

| BB10 | <15 µg/mL |

This table presents the MIC values for selected derivatives, underscoring their potential as alternatives to conventional antibiotics.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Antioxidant Efficacy : In a study examining various acetamide derivatives, it was found that modifications leading to increased lipophilicity enhanced antioxidant activity by improving cellular uptake.

- Anticonvulsant Screening : A detailed examination of structure-activity relationships (SAR) revealed that specific substitutions on the phenyl ring significantly impacted anticonvulsant efficacy, suggesting pathways for optimizing therapeutic effects.

- Antibacterial Studies : Comparative analyses against established antibiotics highlighted the potential of these compounds in treating resistant bacterial strains, emphasizing their role in modern pharmacotherapy.

特性

IUPAC Name |

N-[2-(2-carbamothioylhydrazinyl)-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c11-10(17)14-13-8(15)6-12-9(16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H,13,15)(H3,11,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKOLUZNUPPPHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。